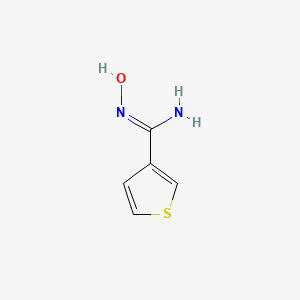
Thiophène-3-carboxamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxythiophene-3-carboximidamide is an organic compound with the molecular formula C5H6N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields of scientific research, particularly in proteomics .
Applications De Recherche Scientifique
N’-hydroxythiophene-3-carboximidamide is primarily used in proteomics research. It serves as a useful thiophene derivative for studying protein interactions and modifications.
Mécanisme D'action
Target of Action
Thiophene-3-carboxamidoxime, also known as N’-hydroxythiophene-3-carboximidamide, interacts with several targets. The primary targets are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
Thiophene-3-carboxamidoxime interacts with its targets, primarily COX and LOX enzymes, leading to changes in their activity . This interaction can inhibit the enzymes, reducing the production of inflammatory mediators and thereby exerting an anti-inflammatory effect .
Biochemical Pathways
Thiophene-3-carboxamidoxime affects the biochemical pathways associated with inflammation . By inhibiting COX and LOX enzymes, it disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . This disruption can lead to downstream effects such as reduced inflammation and pain relief .
Result of Action
The molecular and cellular effects of Thiophene-3-carboxamidoxime’s action primarily involve the reduction of inflammation. By inhibiting COX and LOX enzymes, it reduces the production of inflammatory mediators, leading to a decrease in inflammation . Additionally, it has been suggested that Thiophene-3-carboxamidoxime exhibits antitumor activity via inhibition of mitochondrial complex I .
Analyse Biochimique
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives have been reported to inhibit mitochondrial complex I . This inhibition could lead to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
A thiophene derivative has shown potent antitumor activity, with no serious side effects, in mouse xenograft models .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiophene-based molecules have been reported to play a role in the advancement of organic semiconductors, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The localization of RNA and proteins within cells is a key feature of eukaryotic cells and can be influenced by various factors, including the presence of specific targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N’-hydroxythiophene-3-carboximidamide can be synthesized through a multi-step process:
Starting Material: The synthesis begins with thiophene-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.
Hydroxylation: The amide is then hydroxylated to form the final product, N’-hydroxythiophene-3-carboximidamide.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions to accommodate larger quantities .
Types of Reactions:
Oxidation: N’-hydroxythiophene-3-carboximidamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Comparaison Avec Des Composés Similaires
- Thiophene-3-carboxamide
- Thiophene-3-carboxylic acid
- N-hydroxythiophene-3-carboxamide
Comparison: N’-hydroxythiophene-3-carboximidamide is unique due to the presence of both hydroxyl and imidamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in research applications .
Propriétés
IUPAC Name |
N'-hydroxythiophene-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUDAATMCQZEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974410 |
Source


|
| Record name | N-Hydroxythiophene-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-71-8 |
Source


|
| Record name | N-Hydroxythiophene-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)
![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)
![2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2372938.png)



![3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2372946.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372947.png)


![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)

![N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2372952.png)
